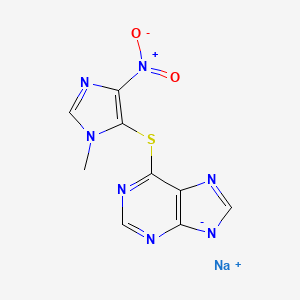

Azathioprine (sodium)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

55774-33-9 |

|---|---|

Molecular Formula |

C9H7N7NaO2S |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

sodium 6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide |

InChI |

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13); |

InChI Key |

OEMACMAHBHOELV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na] |

Related CAS |

446-86-6 (Parent) |

Synonyms |

Azathioprine Azathioprine Sodium Azathioprine Sodium Salt Azathioprine Sulfate Azothioprine Immuran Imuran Imurel Sodium, Azathioprine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Azathioprine Sodium in T-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azathioprine sodium, a prodrug of the purine analogue 6-mercaptopurine (6-MP), has been a cornerstone of immunosuppressive therapy for decades. Its efficacy in managing autoimmune diseases and preventing organ transplant rejection is primarily attributed to its profound effects on T-lymphocytes. This technical guide provides an in-depth exploration of the core mechanisms by which azathioprine modulates T-cell function. Central to its action is the metabolic conversion to 6-thioguanine nucleotides (6-TGNs), which disrupt T-cell proliferation through multiple pathways. A key and more recently elucidated mechanism involves the specific targeting of the CD28 co-stimulatory signaling pathway. The active metabolite, 6-thioguanine triphosphate (6-Thio-GTP), acts as a competitive inhibitor of GTP for the small GTPase Rac1. This inhibition is contingent on CD28 co-stimulation and leads to the suppression of downstream signaling cascades, including those involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. The culmination of these molecular events is the induction of apoptosis in activated T-lymphocytes, a critical component of azathioprine's immunosuppressive effect. This guide details the metabolic pathways, signaling cascades, and provides relevant experimental protocols and quantitative data to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Azathioprine is an imidazolyl derivative of 6-mercaptopurine (6-MP) and functions as a prodrug, being largely converted to 6-MP in vivo.[1] For many years, its mechanism of action was primarily attributed to the inhibition of de novo purine synthesis, a pathway on which lymphocytes are heavily reliant for their proliferation.[1][2] This mode of action, however, did not fully account for all of its observed immunosuppressive effects. More recent research has unveiled a more specific and potent mechanism centered on the modulation of T-cell signaling pathways.

This guide will dissect the multifaceted mechanism of azathioprine in T-lymphocytes, focusing on:

-

The metabolic activation of azathioprine.

-

The dual impact on purine synthesis and T-cell signaling.

-

The pivotal role of Rac1 inhibition in mediating T-cell apoptosis.

Metabolic Activation of Azathioprine

Upon administration, azathioprine is non-enzymatically cleaved by glutathione and other sulfhydryl-containing compounds to yield 6-MP.[1] Subsequently, 6-MP undergoes a complex metabolic conversion through three competing enzymatic pathways, leading to the formation of various metabolites, including the therapeutically active 6-thioguanine nucleotides (6-TGNs).[2][3]

The key active metabolite in the context of T-cell immunosuppression is 6-thioguanine triphosphate (6-Thio-GTP).[4] It is this molecule that directly interferes with critical T-cell functions.

Core Mechanism of Action in T-Lymphocytes

The immunosuppressive effects of azathioprine on T-lymphocytes are twofold: the classical inhibition of de novo purine synthesis and the more recently defined, specific blockade of CD28 co-stimulatory signaling via Rac1 inhibition.

Inhibition of De Novo Purine Synthesis

Lymphocytes, particularly activated T-cells, have a high demand for purines for DNA and RNA synthesis during proliferation.[2] They rely heavily on the de novo purine synthesis pathway. The 6-TGNs, being structural analogs of endogenous purines, can be incorporated into DNA and RNA, leading to cytotoxicity and inhibition of cell division.[2][5] Furthermore, these metabolites can inhibit key enzymes in the de novo purine synthesis pathway, further depleting the pool of available purines and halting T-cell proliferation.[2]

CD28-Dependent Rac1 Inhibition and Induction of Apoptosis

A more targeted mechanism of azathioprine action involves the specific inhibition of the small GTPase Rac1, a critical component of the T-cell co-stimulatory signaling pathway.[4] Optimal T-cell activation and proliferation require two signals: the primary signal through the T-cell receptor (TCR) and a co-stimulatory signal, most importantly through the CD28 receptor.[1]

Upon CD28 engagement, the guanine nucleotide exchange factor Vav is activated, which in turn facilitates the exchange of GDP for GTP on Rac1, leading to its activation.[6] Activated Rac1 (Rac1-GTP) then initiates downstream signaling cascades that promote T-cell survival and proliferation. These include the activation of mitogen-activated protein kinase kinase (MEK) and the transcription factor nuclear factor-kappa B (NF-κB).[4] NF-κB, upon translocation to the nucleus, upregulates the expression of the anti-apoptotic protein Bcl-xL.[6]

Azathioprine's active metabolite, 6-Thio-GTP, directly competes with GTP for binding to Rac1.[4] This binding of 6-Thio-GTP to Rac1 prevents its proper activation, even in the presence of a CD28 co-stimulatory signal.[4] The blockade of Rac1 activation leads to the suppression of the downstream MEK and NF-κB pathways.[4] The subsequent failure to upregulate Bcl-xL expression results in a shift in the cellular balance towards apoptosis, which proceeds through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[4] This effectively converts a co-stimulatory survival signal into a pro-apoptotic signal.

Quantitative Data on Azathioprine's Effects

The following tables summarize key quantitative data regarding the effects of azathioprine and its metabolites on T-lymphocyte function.

Table 1: IC50 Values for T-Cell Proliferation

| Compound | T-Cell Costimulation | Median IC50 | Reference |

| Azathioprine | Anti-CD3 | Not significantly different from other conditions | [7][8] |

| Azathioprine | Anti-CD3/CD28 | Not significantly different from other conditions | [7][8] |

| Azathioprine | Anti-CD3/CD2 | Not significantly different from other conditions | [7][8] |

| Azathioprine | Anti-CD3/LFA-1 | Not significantly different from other conditions | [7][8] |

| Azathioprine | Anti-CD3/ICOS | Not significantly different from other conditions | [7][8] |

| Azathioprine | Anti-CD3/4-1BB | Not significantly different from other conditions | [7][8] |

| 6-Mercaptopurine | Mitogen-induced | 149.5 ± 124.9 nM | [9] |

| Azathioprine | Mitogen-induced | 230.4 ± 231.3 nM | [9] |

Table 2: Induction of T-Cell Apoptosis

| Treatment | Cell Type | Apoptosis Measurement | Result | Reference |

| Azathioprine/6-MP | CD4+ T-cells from IBD patients | Annexin V staining (FACS) | Significant increase in apoptotic cells in responders vs. non-responders | [1][10] |

| 6-Mercaptopurine (50 µM) | Jurkat T-cells | Viability assay | ~30% reduction in viability after 48h | [2] |

Table 3: Effects on Signaling Molecules

| Target Molecule | Treatment | Assay | Result | Reference |

| Rac1 Activation | Azathioprine/6-MP | Rac1-GTP pull-down | Significant suppression of Rac1-GTP levels | [4][6] |

| MEK Phosphorylation | 6-TG | Intracellular phospho-flow cytometry | Suppression of MEK phosphorylation | |

| IκB Phosphorylation | 6-MP | Western Blot | Suppression of IκB phosphorylation | |

| Bcl-xL Expression | Azathioprine | Western Blot | Suppression of Bcl-xL expression | [4] |

| Caspase-9 Activity | 6-MP | Colorimetric assay | Marked induction of caspase-9 activity | [4] |

| Caspase-3 Activity | 6-MP | Colorimetric assay | Marked induction of caspase-3 activity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro T-Lymphocyte Stimulation

Objective: To activate T-lymphocytes in vitro to study the effects of azathioprine.

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ T-lymphocytes using magnetic-activated cell sorting (MACS).

-

Coat 96-well plates with anti-CD3 antibody (e.g., UCHT1, 5-10 µg/mL in sterile PBS) overnight at 4°C.

-

Wash the plates twice with sterile PBS to remove unbound antibody.

-

Seed the purified CD4+ T-lymphocytes at a density of 1 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (e.g., CD28.2, 5 µg/mL) for co-stimulation.

-

Add azathioprine or its metabolites at the desired concentrations.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

T-Cell Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic T-lymphocytes after treatment with azathioprine.

Protocol:

-

Harvest T-lymphocytes after in vitro stimulation and treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Rac1 Activation Assay (GTP-Rac1 Pull-down)

Objective: To measure the levels of active, GTP-bound Rac1 in T-lymphocytes.

Protocol:

-

Lyse stimulated and treated T-lymphocytes in a buffer containing protease inhibitors.

-

Incubate the cell lysates with agarose beads conjugated to the p21-binding domain (PBD) of PAK1 for 1 hour at 4°C. The PBD of PAK1 specifically binds to the active, GTP-bound form of Rac1.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the amount of active Rac1 by densitometry of the Western blot bands.

Conclusion

The mechanism of action of azathioprine sodium in T-lymphocytes is a sophisticated process that extends beyond the simple inhibition of purine synthesis. The discovery of its ability to specifically target the CD28 co-stimulatory pathway through the inhibition of Rac1 activation has provided a more complete understanding of its potent immunosuppressive properties. By converting a critical survival signal into a pro-apoptotic signal in activated T-cells, azathioprine effectively eliminates the key drivers of autoimmune and inflammatory responses. This in-depth technical guide, with its compilation of mechanistic details, quantitative data, and experimental protocols, serves as a valuable resource for researchers and professionals dedicated to advancing the fields of immunology and drug development. A thorough understanding of these core mechanisms is essential for the optimization of existing therapies and the development of novel immunomodulatory agents.

References

- 1. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. content-assets.jci.org [content-assets.jci.org]

The Metabolic Journey of Azathioprine: A Technical Guide to 6-Mercaptopurine and 6-Thioguanine Nucleotide Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate metabolic pathway of the prodrug azathioprine, from its initial conversion to 6-mercaptopurine (6-MP) to the ultimate formation of the therapeutically active 6-thioguanine nucleotides (6-TGNs). We will delve into the key enzymatic players, their mechanisms of action, and the critical role of these metabolites in mediating the immunosuppressive and cytotoxic effects of azathioprine. This document provides a comprehensive overview of the quantitative aspects of this pathway, detailed experimental protocols for its study, and visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Metabolic Cascade: From Azathioprine to Active Thioguanine Nucleotides

Azathioprine, a synthetic purine analogue, exerts its pharmacological effects not as the parent compound but through a series of metabolic conversions.[1][2] The primary pathway involves the non-enzymatic cleavage of azathioprine by glutathione (GSH) to yield 6-mercaptopurine (6-MP).[3][4] This reaction can also be catalyzed by glutathione S-transferases (GSTs), particularly isoforms GSTA1, GSTA2, and GSTM1.[5][6][7]

Once formed, 6-MP stands at a critical metabolic crossroads, subject to three competing enzymatic pathways that ultimately determine the balance between therapeutic efficacy and potential toxicity.[8]

-

The Anabolic Pathway to Therapeutic Activity: The desired therapeutic pathway involves the conversion of 6-MP into 6-thioguanine nucleotides (6-TGNs). This multi-step process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP to 6-thioinosine monophosphate (6-TIMP).[3][9] Subsequently, inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) sequentially convert 6-TIMP into 6-thioguanosine monophosphate (6-TGMP), which is then further phosphorylated to 6-thioguanosine diphosphate (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP).[10][11] Collectively, these phosphorylated forms are known as 6-TGNs.

-

Catabolic Inactivation Pathways:

-

Xanthine Oxidase (XO) and Aldehyde Oxidase (AO): A significant portion of 6-MP is catabolized to the inactive metabolite 6-thiouric acid (6-TUA) by xanthine oxidase (XO) and aldehyde oxidase (AO).[12][13][14] This pathway represents a major route of drug inactivation.

-

Thiopurine Methyltransferase (TPMT): The enzyme thiopurine methyltransferase (TPMT) plays a crucial role in the metabolism of both 6-MP and its downstream metabolites. TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[1][15] TPMT can also methylate 6-TIMP to form 6-methylthioinosine monophosphate (meTIMP). While high levels of 6-MMP are associated with hepatotoxicity, meTIMP is a potent inhibitor of de novo purine synthesis.[4][16]

-

The balance between these anabolic and catabolic pathways is a key determinant of both the therapeutic response and the adverse effects associated with azathioprine therapy. Genetic polymorphisms in enzymes like TPMT and NUDT15 can significantly impact this balance, leading to variations in drug metabolism and patient outcomes.[1][17]

Mechanism of Action of 6-Thioguanine Nucleotides

The primary mechanism of action of 6-TGNs is their incorporation into DNA and RNA, leading to cytotoxicity.[18][19][20] As analogues of the natural purine bases guanine and hypoxanthine, 6-TGNs are recognized by cellular machinery and integrated into nucleic acid chains. This incorporation disrupts the normal function of DNA and RNA, leading to strand breaks, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death).[10] This cytotoxic effect is particularly pronounced in rapidly dividing cells, such as activated lymphocytes, which explains the immunosuppressive effects of azathioprine.

Another proposed mechanism of action involves the inhibition of the G-protein Rac1 by 6-thioguanosine triphosphate (6-TGTP), which can disrupt downstream signaling pathways involved in T-cell activation and proliferation.[10]

Quantitative Data on Azathioprine Metabolites

The clinical utility of azathioprine therapy is often guided by the monitoring of its key metabolites, 6-TGNs and 6-MMP. The following tables summarize the key quantitative data related to these metabolites.

| Parameter | Value | Reference |

| Therapeutic Range of 6-TGNs in IBD | 235 - 450 pmol / 8 x 10⁸ RBCs | [4][12][21][22] |

| 6-TGN Levels in Combination Therapy (with Infliximab) | >125 pmol / 8 x 10⁸ RBCs may be adequate | [21][23] |

| Toxic Level of 6-TGNs (associated with myelosuppression) | > 450 pmol / 8 x 10⁸ RBCs | [18] |

| Toxic Level of 6-MMP (associated with hepatotoxicity) | > 5700 pmol / 8 x 10⁸ RBCs | [4][19] |

Table 1: Therapeutic and Toxic Ranges of Azathioprine Metabolites

| Patient Group | Median 6-TGN Level (pmol / 8 x 10⁸ RBCs) | p-value | Reference |

| Responders (Crohn's Disease) | Significantly higher than non-responders | < 0.001 | [24] |

| Non-Responders (Crohn's Disease) | Lower than responders | < 0.001 | [24] |

| Patients in Remission (IBD) | 263 | 0.29 | [5] |

| Patients with Exacerbation (IBD) | 227 | 0.29 | [5] |

Table 2: 6-Thioguanine Nucleotide Levels in IBD Patient Populations

Experimental Protocols

Accurate and reliable measurement of azathioprine metabolites and the activity of key metabolic enzymes is crucial for both clinical monitoring and research. This section provides an overview of the methodologies for these key experiments.

Measurement of 6-Thioguanine Nucleotides (6-TGNs) and 6-Methylmercaptopurine (6-MMP) in Red Blood Cells

Principle: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are the most common methods for the simultaneous quantification of 6-TGNs and 6-MMP in red blood cells (RBCs).[3][19][20][25][26] The general workflow involves the lysis of RBCs, hydrolysis of the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine), followed by chromatographic separation and detection.

Detailed Methodology (based on HPLC with UV detection):

-

Sample Preparation:

-

Hydrolysis:

-

Chromatographic Separation:

-

Detection and Quantification:

-

Monitor the eluent using a UV detector at specific wavelengths for 6-thioguanine (e.g., 342 nm) and the hydrolysis product of 6-MMP (e.g., 303 nm).[20]

-

Quantify the concentrations of the metabolites by comparing the peak areas to those of known standards.

-

Thiopurine Methyltransferase (TPMT) Enzyme Activity Assay

Principle: TPMT activity is typically measured in RBC lysates by determining the rate of methylation of a thiopurine substrate (e.g., 6-mercaptopurine) using S-adenosyl-L-methionine (SAM) as the methyl donor. The methylated product is then quantified.

Methodology Overview:

-

Sample Preparation: Prepare an RBC lysate from a whole blood sample.

-

Enzymatic Reaction: Incubate the RBC lysate with 6-mercaptopurine and radiolabeled or non-radiolabeled SAM.

-

Product Quantification:

-

Radiochemical Assay: If using radiolabeled SAM, the radiolabeled methylated product is separated from the unreacted substrate and quantified using liquid scintillation counting.

-

HPLC-based Assay: The non-radiolabeled methylated product can be separated and quantified by HPLC with UV detection.

-

Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

Principle: IMPDH activity is measured by quantifying the rate of conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1][15]

Methodology (Non-radioactive, HPLC-based): [1]

-

Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood and prepare a cell lysate.

-

Enzymatic Reaction: Incubate the cell lysate with a known concentration of IMP and NAD+.

-

Product Quantification: Stop the reaction and quantify the amount of XMP produced using HPLC with UV detection. The activity is typically expressed as nmol of XMP produced per hour per milligram of protein.

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Activity Assay

Principle: HPRT activity is determined by measuring the rate of conversion of hypoxanthine or guanine to their respective mononucleotides, inosine monophosphate (IMP) or guanosine monophosphate (GMP).[27]

Methodology (Non-radioactive, coupled enzyme assay): [27]

-

Sample Preparation: Prepare a cell or tissue lysate.

-

Enzymatic Reaction: Incubate the lysate with hypoxanthine and phosphoribosyl pyrophosphate (PRPP).

-

Coupled Reaction and Detection: The produced IMP is then oxidized by recombinant IMP dehydrogenase, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The rate of formazan production is measured spectrophotometrically and is proportional to the HPRT activity.

Xanthine Oxidase (XO) Activity Assay

Principle: XO activity is measured by monitoring the oxidation of a substrate, such as xanthine or 6-mercaptopurine, to uric acid or 6-thiouric acid, respectively.[28]

Methodology (Spectrophotometric):

-

Sample Preparation: Prepare a cell or tissue lysate.

-

Enzymatic Reaction: Incubate the lysate with xanthine.

-

Detection: The reaction produces hydrogen peroxide, which can be measured using a colorimetric or fluorometric probe in a coupled enzyme reaction. The increase in absorbance or fluorescence is proportional to the XO activity.

Glutathione S-Transferase (GST) Activity Assay

Principle: GST activity is determined by measuring the rate of conjugation of glutathione (GSH) to a substrate.[6][29]

Methodology (DTNB-based): [6]

-

Sample Preparation: Prepare a cell or tissue lysate.

-

Enzymatic Reaction: Incubate the lysate with GSH and 1-chloro-2,4-dinitrobenzene (CDNB). The GST-catalyzed conjugation of GSH to CDNB results in the consumption of GSH.

-

Detection: The remaining GSH is reacted with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically. The decrease in color intensity is proportional to the GST activity.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of azathioprine to 6-thioguanine nucleotides.

Caption: Experimental workflow for HPLC analysis of thiopurine metabolites.

Caption: General experimental workflow for enzyme activity assays.

References

- 1. Non-radioactive determination of inosine 5'-monophosphate dehydro-genase (IMPDH) in peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of thiopurine metabolites in adult thiopurine tolerant IBD patients on maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) - Elabscience® [elabscience.com]

- 7. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Comparative bioavailability and pharmacokinetic studies of azathioprine and 6-mercaptopurine in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical utility of thiopurine metabolite levels in monitoring patients with inflammatory bowel disease: A single-centre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmrservice.com [bmrservice.com]

- 12. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 13. content.abcam.com [content.abcam.com]

- 14. bmrservice.com [bmrservice.com]

- 15. researchgate.net [researchgate.net]

- 16. fg.bmj.com [fg.bmj.com]

- 17. Inhibition of xanthine oxidase-catalyzed xanthine and 6-mercaptopurine oxidation by luteolin, naringenin, myricetin, ampelopsin and their conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Concentrations of 6-thioguanine nucleotide correlate with trough levels of infliximab in patients with inflammatory bowel disease on combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scilit.com [scilit.com]

- 26. researchgate.net [researchgate.net]

- 27. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]

- 28. mdpi.com [mdpi.com]

- 29. Glutathione-S-Transferase (GST) Activity Assay Kit - Elabscience® [elabscience.com]

The Pharmacogenomics of Azathioprine Metabolism: A Technical Guide for Research Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azathioprine, a widely used immunosuppressive prodrug, exhibits significant inter-individual variability in its therapeutic efficacy and toxicity. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. Understanding the pharmacogenomics of azathioprine in relevant research models is crucial for elucidating the mechanisms of drug action and toxicity, and for the development of personalized medicine strategies. This technical guide provides an in-depth overview of the core principles of azathioprine metabolism, focusing on key enzymatic pathways and the genetic factors that influence them. It offers a compilation of quantitative data from various research models, detailed experimental protocols for pharmacogenomic and metabolic analysis, and visual representations of the critical pathways and workflows.

Introduction to Azathioprine Metabolism

Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP) in the presence of glutathione.[1] 6-MP is the central molecule that is subsequently metabolized through three competing enzymatic pathways:

-

Anabolic Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP). Through a series of further enzymatic steps, TIMP is converted to 6-thioguanine nucleotides (6-TGNs), the primary active metabolites responsible for the immunosuppressive effects of azathioprine.[2][3] 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and inhibition of lymphocyte proliferation.[2]

-

Catabolic Pathway 1 (Inactivation): Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. High levels of 6-MMP are associated with hepatotoxicity.[4]

-

Catabolic Pathway 2 (Inactivation): Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid (6-TUA), another inactive metabolite that is excreted in the urine.[2]

A fourth key enzyme, Nudix hydrolase 15 (NUDT15) , plays a crucial role in deactivating the active 6-TGNs. NUDT15 converts the active 6-thioguanine triphosphate (6-TGTP) back to the less active monophosphate form, thereby reducing the overall cytotoxic effect.[2]

Genetic variations in TPMT and NUDT15 are the most significant factors influencing azathioprine toxicity, particularly myelosuppression.[2] Individuals with reduced or deficient activity of either of these enzymes are at a higher risk of accumulating excessive levels of 6-TGNs, leading to severe adverse drug reactions.

Key Enzymes and their Genetic Variants

Thiopurine S-methyltransferase (TPMT)

The TPMT gene is highly polymorphic, with several variant alleles leading to decreased or absent enzyme activity.[2] The most common and clinically relevant variants are TPMT2, TPMT3A, and TPMT*3C, which account for the majority of reduced TPMT activity in many populations.[5] Individuals can be classified into three main phenotypes based on their TPMT activity:

-

Normal Metabolizers (NM): Homozygous for the wild-type allele (TPMT1/1), with normal enzyme activity.

-

Intermediate Metabolizers (IM): Heterozygous for a variant allele (e.g., TPMT1/3A), with intermediate enzyme activity.

-

Poor Metabolizers (PM): Homozygous or compound heterozygous for variant alleles (e.g., TPMT3A/3A), with low to absent enzyme activity.

Nudix Hydrolase 15 (NUDT15)

Polymorphisms in the NUDT15 gene are also strongly associated with thiopurine-induced leukopenia, particularly in individuals of Asian and Hispanic descent.[6] The most well-characterized variant is c.415C>T (p.Arg139Cys), which is associated with increased protein instability and loss of function. Similar to TPMT, individuals can be categorized as normal, intermediate, or poor metabolizers based on their NUDT15 genotype.

Xanthine Oxidase (XO)

XO is a key enzyme in purine catabolism and is responsible for the oxidation of 6-MP to the inactive 6-TUA. Co-administration of XO inhibitors, such as allopurinol, can block this pathway, leading to a significant increase in the levels of 6-MP that are shunted towards the production of 6-TGNs and 6-MMP. This interaction is clinically significant and requires dose reduction of azathioprine.

Data Presentation: Quantitative Insights from Research Models

This section summarizes quantitative data on enzyme kinetics, allele frequencies, and metabolite concentrations from various research models.

Table 1: Enzyme Kinetic Parameters for Azathioprine Metabolizing Enzymes

| Enzyme | Substrate | Research Model | Km | Vmax | Ki | Inhibitor | Citation |

| TPMT | 6-Mercaptopurine | Mouse Liver (A/J strain) | 5.4 x 10⁻⁴ M | - | - | - | [7] |

| TPMT | 6-Mercaptopurine | Mouse Kidney (A/J strain) | 7.0 x 10⁻⁴ M | - | - | - | [7] |

| TPMT | S-adenosyl-L-methionine | Mouse Liver (A/J strain) | 2.1 x 10⁻⁶ M | - | - | - | [7] |

| TPMT | S-adenosyl-L-methionine | Mouse Kidney (A/J strain) | 2.4 x 10⁻⁶ M | - | - | - | [7] |

| TPMT | 6-Mercaptopurine | Mouse Liver (B6 strain) | 0.98 mM | - | - | - | [8] |

| TPMT | 6-Mercaptopurine | Mouse Liver (AK strain) | 0.75 mM | - | - | - | [8] |

| TPMT | 6-Mercaptopurine | Mouse Liver (D2 strain) | 1.1 mM | - | - | - | [8] |

| TPMT | S-adenosyl-L-methionine | Mouse Liver (B6 strain) | 2.2 µM | - | - | - | [8] |

| TPMT | S-adenosyl-L-methionine | Mouse Liver (AK strain) | 1.5 µM | - | - | - | [8] |

| TPMT | S-adenosyl-L-methionine | Mouse Liver (D2 strain) | 3.0 µM | - | - | - | [8] |

| Recombinant Human TPMT | 6-Mercaptopurine | Yeast | - | - | - | - | [9] |

Note: Data on NUDT15 enzyme kinetics (Km, Vmax) with thiopurine substrates is limited in the reviewed literature.

Table 2: Allele Frequencies of TPMT and NUDT15 in Different Populations (as a reference for model selection)

| Gene | Allele | Population | Allele Frequency (%) | Citation |

| TPMT | TPMT2 | Europeans | ~0.5 | [5] |

| TPMT | TPMT3A | Europeans | ~4.0 | [5] |

| TPMT | TPMT*3C | Asians | ~2.0 | [10] |

| NUDT15 | c.415C>T (p.Arg139Cys) | Asians (Chinese) | 13.0 | [11] |

| NUDT15 | c.415C>T (p.Arg139Cys) | Asians (Japanese) | 7.0 | [11] |

| NUDT15 | c.415C>T (p.Arg139Cys) | Asians (Korean) | 10.0 | [11] |

| NUDT15 | c.415C>T (p.Arg139Cys) | Europeans | <1.0 | [5] |

| NUDT15 | c.415C>T (p.Arg139Cys) | Admixed Americans | 2.0 | [11] |

Table 3: Azathioprine Metabolite Concentrations in Preclinical Models

| Research Model | Treatment | Tissue/Cell Type | 6-TGN Concentration | 6-MMP Concentration | Citation |

| Mouse | 50 mg/kg Azathioprine (oral) | Spleen | Highest concentrations observed | - | [3] |

| Mouse | 50 mg/kg Azathioprine (oral) | Bone Marrow | High concentrations observed | - | [3] |

| HepG2 cells | 6 µM 6-Mercaptopurine (73h) | Cell lysate | Not specified | Not specified | [12] |

| HEK293 cells | 6 µM 6-Mercaptopurine (73h) | Cell lysate | Not specified | Not specified | [12] |

Note: Specific quantitative values for 6-TGN and 6-MMP were not consistently reported in a comparable format across the reviewed literature for preclinical models. The table indicates where the highest concentrations were observed.

Experimental Protocols

This section provides detailed methodologies for key experiments in azathioprine pharmacogenomics research.

Genotyping of TPMT and NUDT15 Variants

Objective: To identify genetic variants in TPMT and NUDT15 that influence enzyme activity.

Methods:

-

DNA Extraction: Genomic DNA is extracted from whole blood, saliva, or tissue samples using commercially available kits.

-

Polymerase Chain Reaction (PCR): Specific regions of the TPMT and NUDT15 genes containing the target single nucleotide polymorphisms (SNPs) are amplified using PCR with specific primers.

-

Genotyping Analysis:

-

Restriction Fragment Length Polymorphism (RFLP): The PCR product is digested with a specific restriction enzyme that recognizes and cuts at the polymorphic site. The resulting DNA fragments are separated by gel electrophoresis to determine the genotype.

-

Allele-Specific PCR: PCR is performed with primers that are specific to either the wild-type or the variant allele. The presence or absence of a PCR product indicates the genotype.

-

Real-Time PCR (qPCR) with TaqMan Probes: This method uses fluorescently labeled probes that are specific to the wild-type and variant alleles, allowing for simultaneous amplification and genotyping in a single reaction.

-

Sanger Sequencing: The amplified PCR product is sequenced to directly determine the DNA sequence and identify any variations.

-

Next-Generation Sequencing (NGS): Allows for the sequencing of the entire gene or a panel of pharmacogenes, providing a comprehensive analysis of all potential variants.

-

Phenotyping of TPMT Enzyme Activity

Objective: To measure the functional activity of the TPMT enzyme.

Method: Radiochemical Assay in Red Blood Cells (RBCs)

-

Sample Preparation: Whole blood is collected in EDTA tubes. RBCs are isolated by centrifugation and washed. The RBCs are then lysed to release the intracellular contents, including the TPMT enzyme.

-

Enzymatic Reaction: The RBC lysate is incubated with the substrate 6-mercaptopurine and a radiolabeled methyl donor, S-adenosyl-L-methionine (¹⁴C-SAM), in a buffered solution at 37°C.

-

Extraction and Quantification: The reaction is stopped, and the radiolabeled product, 6-methylmercaptopurine (¹⁴C-6-MMP), is extracted using an organic solvent. The amount of radioactivity in the organic phase is measured using a scintillation counter.

-

Calculation of Activity: TPMT activity is calculated based on the amount of ¹⁴C-6-MMP produced per unit of hemoglobin or per number of RBCs over time.

Quantification of Thiopurine Metabolites (6-TGN and 6-MMP)

Objective: To measure the intracellular concentrations of the active (6-TGN) and inactive (6-MMP) metabolites of azathioprine.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

RBCs are isolated from whole blood and lysed.

-

The 6-thioguanine nucleotides (6-TGNs) are hydrolyzed to 6-thioguanine (6-TG) using an acid or enzymatic digestion.

-

Proteins are precipitated from the lysate.

-

Internal standards (stable isotope-labeled 6-TG and 6-MMP) are added to the sample for accurate quantification.

-

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The metabolites (6-TG and 6-MMP) are separated from other cellular components on a reversed-phase column.

-

Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-product ion transitions for 6-TG and 6-MMP are monitored for highly selective and sensitive quantification.

-

Data Analysis: The concentrations of 6-TG and 6-MMP in the sample are determined by comparing their peak areas to those of the internal standards and a standard curve. The results are typically reported as pmol per 8 x 10⁸ RBCs.

Visualization of Pathways and Workflows

Azathioprine Metabolic Pathway

Caption: Simplified metabolic pathway of azathioprine.

Experimental Workflow for Azathioprine Pharmacogenomics

Caption: A typical experimental workflow for azathioprine pharmacogenomic analysis.

Conclusion

The pharmacogenomics of azathioprine metabolism is a complex but critical area of research for improving the safety and efficacy of this important immunosuppressive drug. The use of appropriate research models, from in vitro cell lines to in vivo animal models, is essential for dissecting the intricate metabolic pathways and understanding the functional consequences of genetic variants. This technical guide provides a foundational resource for researchers in the field, offering a compilation of current knowledge on quantitative data, experimental methodologies, and pathway visualizations. As our understanding of the genetic and non-genetic factors influencing azathioprine metabolism continues to grow, the application of these research tools will be instrumental in advancing the development of personalized therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPMT and NUDT15 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Case report: NUDT15 polymorphism and severe azathioprine-induced myelosuppression in a young Chinese female with systematic lupus erythematosus: a case analysis and literature review [frontiersin.org]

- 7. Thiopurine methyltransferase: mouse kidney and liver assay conditions, biochemical properties and strain variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse thiopurine methyltransferase pharmacogenetics: biochemical studies and recombinant inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced proteolysis of thiopurine S-methyltransferase (TPMT) encoded by mutant alleles in humans (TPMT∗3A, TPMT∗2): Mechanisms for the genetic polymorphism of TPMT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacogenetic Analysis of TPMT and NUDT15 in a European Pediatric Cohort with IBD and Autoimmune Diseases: Frequency Data and Clinical Relevance | MDPI [mdpi.com]

- 12. Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Azathioprine's Interference with Purine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azathioprine, a cornerstone of immunosuppressive therapy for decades, exerts its profound effects on the immune system primarily through its intricate interference with purine metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning azathioprine's action, with a specific focus on its impact on the de novo and salvage pathways of purine synthesis. We will dissect the metabolic activation of this prodrug, the enzymatic targets of its active metabolites, and the resultant downstream consequences for lymphocyte proliferation and function. This document consolidates quantitative data on enzyme inhibition and metabolite concentrations, details key experimental protocols for studying these effects, and presents visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Central Role of Purine Metabolism in Immunosuppression

Purine nucleotides, adenosine and guanine, are fundamental building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes during an immune response, have a high demand for these molecules. The body utilizes two main pathways to meet this demand: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. Azathioprine's therapeutic strategy hinges on disrupting these critical pathways, thereby selectively targeting the proliferation of immune cells.

Metabolic Activation of Azathioprine

Azathioprine (AZA) is a prodrug that undergoes a series of metabolic conversions to become pharmacologically active. This multi-step process is crucial for its immunosuppressive effects.[1][2]

-

Conversion to 6-Mercaptopurine (6-MP): Following oral administration, azathioprine is non-enzymatically cleaved by sulfhydryl-containing compounds, such as glutathione, to yield 6-mercaptopurine (6-MP).[2]

-

Metabolic Fates of 6-MP: 6-MP stands at a critical metabolic crossroads, where it can be directed down three competing enzymatic pathways:

-

Catabolism by Xanthine Oxidase (XO): XO metabolizes 6-MP to the inactive metabolite 6-thiouric acid.

-

S-methylation by Thiopurine S-Methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a largely inactive metabolite. Genetic polymorphisms in the TPMT gene can lead to reduced enzyme activity, increasing the risk of toxicity from azathioprine due to the shunting of 6-MP towards the formation of active metabolites.

-

Anabolism to 6-Thioguanine Nucleotides (6-TGNs): This is the key activation pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to form 6-thioguanine nucleotides (6-TGNs), the primary active metabolites of azathioprine.[2]

-

Mechanisms of Action on Purine Synthesis Pathways

The immunosuppressive effects of azathioprine are primarily mediated by its active metabolites, the 6-TGNs, which disrupt purine synthesis through multiple mechanisms.

Inhibition of De Novo Purine Synthesis

The de novo pathway is a multi-step process that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). 6-TGNs and their precursors interfere with this pathway at several key enzymatic steps.

-

Inhibition of Amidophosphoribosyltransferase (ATase): The first and rate-limiting step of de novo purine synthesis is catalyzed by amidophosphoribosyltransferase. Thioinosine monophosphate (TIMP), a key intermediate in the conversion of 6-MP to 6-TGNs, acts as a feedback inhibitor of this enzyme, reducing the overall flux through the pathway.[3]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): TIMP is also a competitive inhibitor of IMPDH, the enzyme that catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a precursor of GMP.[4] This inhibition leads to a depletion of guanine nucleotides.

Interference with the Salvage Pathway

The salvage pathway recycles purine bases from nucleotide degradation. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is central to this process. While HGPRT is essential for the activation of 6-MP, high concentrations of 6-MP can also competitively inhibit the normal function of this enzyme, further contributing to the disruption of purine homeostasis.

Incorporation into Nucleic Acids

6-Thioguanine nucleotides can be incorporated into both DNA and RNA. The incorporation of 6-thiodeoxyguanosine triphosphate (6-dGTP) into DNA during replication leads to the formation of DNA-thioguanine (DNA-TG). This abnormal base can trigger DNA mismatch repair mechanisms, which, if overwhelmed, can lead to strand breaks and ultimately, apoptosis.

A Second Mechanism: Modulation of Rac1 Signaling and T-Cell Apoptosis

Beyond its effects on purine synthesis, a distinct mechanism of action for azathioprine has been elucidated, involving the modulation of T-cell signaling pathways. The active metabolite 6-thioguanine triphosphate (6-Thio-GTP) can bind to the small GTPase Rac1. This binding prevents the activation of Rac1, a key step in the CD28 co-stimulatory pathway required for T-cell activation and survival. The inhibition of Rac1 activation leads to the downregulation of anti-apoptotic proteins, such as Bcl-xL, ultimately resulting in the induction of apoptosis in activated T-cells.[5]

Quantitative Data

The following tables summarize key quantitative data related to the effects of azathioprine and its metabolites on purine synthesis pathways.

Table 1: Inhibition of Purine Pathway Enzymes by 6-Mercaptopurine

| Enzyme | Substrate | Inhibitor | Ki (μM) | Inhibition Type | Reference |

| Guanine Phosphoribosyltransferase | Guanine | 6-Mercaptopurine | 4.7 | Competitive | [6] |

| Hypoxanthine Phosphoribosyltransferase | Hypoxanthine | 6-Mercaptopurine | 8.3 | Competitive | [6] |

Table 2: Therapeutic Ranges and Toxic Thresholds of Azathioprine Metabolites in Red Blood Cells (RBCs) of IBD Patients

| Metabolite | Therapeutic Range (pmol/8 x 108 RBC) | Toxic Threshold (pmol/8 x 108 RBC) | Associated Toxicity | References |

| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450 | > 450 | Myelosuppression | [2][7][8] |

| 6-Methylmercaptopurine (6-MMP) | N/A | > 5700 | Hepatotoxicity | [9] |

Table 3: Clinical Response in Pediatric IBD Patients Based on 6-TGN Levels

| Parameter | Value | Reference |

| Mean Azathioprine Dose for Therapeutic 6-TGN | 1.3 ± 0.4 mg/kg | [7] |

| Mean 6-TGN Level in Clinical Remission | 280 ± 151 pmol/8 x 108 RBC | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of azathioprine's effects. Below are summaries of key experimental protocols.

Measurement of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells by HPLC

This protocol allows for the quantification of the active metabolites of azathioprine.

-

Sample Preparation:

-

Collect whole blood in EDTA tubes.

-

Lyse red blood cells (RBCs) with a hypotonic buffer.

-

Precipitate proteins with perchloric acid.

-

Hydrolyze the nucleotide metabolites to their corresponding bases by heating at 100°C.

-

-

HPLC Analysis:

-

Inject the hydrolyzed sample onto a reverse-phase C18 column.

-

Use a mobile phase gradient of a phosphate buffer and methanol.

-

Detect the thiopurine bases using a UV detector at appropriate wavelengths (e.g., 342 nm for 6-thioguanine).

-

-

Quantification:

-

Generate a standard curve using known concentrations of 6-thioguanine.

-

Calculate the concentration of 6-TGN in the original sample based on the standard curve and express as pmol per 8 x 108 RBCs.

-

Inosine Monophosphate Dehydrogenase (IMPDH) Enzyme Activity Assay

This spectrophotometric assay measures the activity of a key enzyme inhibited by azathioprine's metabolites.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, DTT, NAD+, and the substrate inosine monophosphate (IMP).

-

Enzyme Reaction:

-

Add the cell lysate or purified enzyme to the reaction mixture.

-

Incubate at 37°C.

-

IMPDH will catalyze the conversion of IMP to XMP, with the concomitant reduction of NAD+ to NADH.

-

-

Detection:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

The rate of NADH production is directly proportional to the IMPDH activity.

-

-

Inhibitor Studies: To determine the inhibitory effect of azathioprine metabolites, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., TIMP) before adding the substrate.

Rac1 Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound Rac1 in cells.

-

Cell Lysis: Lyse cells treated with or without azathioprine in a lysis buffer that preserves GTP binding.

-

Capture of Active Rac1:

-

Add the cell lysates to a 96-well plate coated with a Rac-GTP binding protein.

-

Only active, GTP-bound Rac1 will bind to the plate.

-

-

Detection:

-

Add a primary antibody specific for Rac1.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a colorimetric substrate for HRP and measure the absorbance.

-

-

Quantification: The absorbance is directly proportional to the amount of active Rac1 in the sample.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of purine phosphoribosyltransferases of Ehrlich ascites-tumour cells by 6-mercaptopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annalsgastro.gr [annalsgastro.gr]

- 8. academic.oup.com [academic.oup.com]

- 9. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Azathioprine Molecule: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and molecular mechanism of the immunosuppressive drug, azathioprine. Developed from the principles of rational drug design, azathioprine serves as a prodrug for 6-mercaptopurine, potently inhibiting the proliferation of rapidly dividing cells, particularly lymphocytes. This document details the historical context of its development by Nobel laureates George Hitchings and Gertrude Elion, provides structured experimental protocols for its chemical synthesis, and presents a thorough examination of its metabolic activation and dual mechanisms of action: the inhibition of de novo purine synthesis and the induction of T-cell apoptosis through the modulation of Rac1 signaling. Quantitative data on its pharmacokinetics and metabolic products are summarized, and key pathways are visualized using logical diagrams to facilitate a deeper understanding for research and drug development professionals.

Discovery and Historical Context

The development of azathioprine is a landmark achievement in the field of rational drug design, pioneered by George Hitchings and Gertrude Elion at the Burroughs-Wellcome pharmaceutical company (now GSK).[1][2] Their work, which would later earn them the 1988 Nobel Prize in Physiology or Medicine, moved away from the trial-and-error approach of drug discovery towards a more systematic method based on understanding cellular metabolism.[1][2][3]

Hitchings and Elion hypothesized that by creating molecules that mimic the structure of natural purines and pyrimidines, the essential building blocks of DNA and RNA, they could interfere with nucleic acid synthesis.[1][3] This approach was particularly promising for targeting rapidly proliferating cells, such as cancer cells and the lymphocytes of the immune system, which have a high demand for nucleic acid precursors.[1]

In 1957, this research led to the synthesis of azathioprine (initially designated BW 57-322).[4][5] It was designed as a prodrug of 6-mercaptopurine (6-MP), a purine analogue they had earlier found to be effective in treating childhood leukemia.[6] The addition of a nitroimidazole group to 6-MP created azathioprine, a molecule with a more favorable therapeutic index.[6] This modification was intended to protect the sulfhydryl group of 6-MP from rapid metabolism, allowing for a more sustained release and action of the active compound.[7]

Subsequent research by Robert Schwartz in 1958 revealed the profound immunosuppressive effects of 6-MP, and by extension azathioprine, laying the groundwork for its use in preventing organ transplant rejection and treating autoimmune diseases.[4][5]

Chemical Synthesis of Azathioprine

Azathioprine is a synthetic purine analogue, chemically described as 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine.[8] Its synthesis is a two-step process, starting from the commercially available purine derivative, hypoxanthine. The first step involves the synthesis of the key intermediate, 6-mercaptopurine, which is then reacted with 5-chloro-1-methyl-4-nitroimidazole to yield azathioprine.

Synthesis of 6-Mercaptopurine from Hypoxanthine

The conversion of hypoxanthine to 6-mercaptopurine can be achieved through a thionation reaction, typically using phosphorus pentasulfide in a high-boiling solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend hypoxanthine in a suitable high-boiling solvent such as pyridine or tetraline.[2][9]

-

Addition of Reagent: To the stirred suspension, add an excess of phosphorus pentasulfide (P₄S₁₀).[2][9]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 200°C in the case of tetraline) for several hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[2]

-

Treat the residue with boiling water to hydrolyze any remaining phosphorus reagents.[2]

-

Cool the aqueous mixture and collect the crude 6-mercaptopurine precipitate by filtration.[2]

-

Purify the crude product by recrystallization from a suitable solvent, such as dilute aqueous ammonia followed by acidification to pH 5 with acetic acid, to yield 6-mercaptopurine as a yellow crystalline solid.[2]

-

Synthesis of Azathioprine from 6-Mercaptopurine

The final step in the synthesis involves the S-alkylation of 6-mercaptopurine with 5-chloro-1-methyl-4-nitroimidazole.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 6-mercaptopurine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4][5]

-

Addition of Reagents: Add an equimolar amount of 5-chloro-1-methyl-4-nitroimidazole to the solution. The reaction is typically carried out in the presence of a weak base, such as sodium bicarbonate, to facilitate the deprotonation of the thiol group of 6-mercaptopurine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be poured into water to precipitate the crude azathioprine.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous acetone, to obtain azathioprine as a pale yellow crystalline powder.[10]

-

Molecular Mechanism of Action

Azathioprine is a prodrug that is converted to its active metabolites, which then exert their immunosuppressive effects through two primary mechanisms: inhibition of de novo purine synthesis and induction of apoptosis in activated T-lymphocytes.

Metabolic Activation of Azathioprine

Following oral administration, azathioprine is absorbed and rapidly converted to 6-mercaptopurine (6-MP) and a nitroimidazole derivative.[11] This conversion is primarily mediated by glutathione and other sulfhydryl-containing compounds.[6] 6-MP is then metabolized via three competing enzymatic pathways:

-

Xanthine Oxidase (XO): This enzyme oxidizes 6-MP to the inactive metabolite, 6-thiouric acid.

-

Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is largely inactive. The activity of this enzyme is subject to genetic polymorphism, which can significantly impact the efficacy and toxicity of azathioprine.

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the key activation pathway where HGPRT converts 6-MP into 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioguanine nucleotides (6-TGNs), the primary active metabolites.[12]

Inhibition of De Novo Purine Synthesis

The active 6-TGNs are structurally similar to the natural purine nucleotides, guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). This structural mimicry allows them to interfere with several steps in the de novo purine synthesis pathway. The key enzyme inhibited is phosphoribosyl pyrophosphate amidotransferase (PRPP-AT), which catalyzes the first committed step of purine biosynthesis.[13][14] By inhibiting this enzyme, 6-TGNs reduce the overall production of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the arrest of cellular proliferation, particularly in rapidly dividing cells like lymphocytes.

Induction of T-Cell Apoptosis via Rac1 Inhibition

A more recently elucidated mechanism of action for azathioprine involves the induction of apoptosis in activated T-cells through the specific inhibition of the small GTPase, Rac1.[1][9] This pathway is initiated by the binding of 6-thioguanine triphosphate (6-TGTP), a major component of 6-TGNs, to Rac1.

In activated T-cells, the co-stimulatory receptor CD28 triggers a signaling cascade that leads to the activation of Rac1. Activated Rac1 is crucial for T-cell proliferation and survival. 6-TGTP competes with guanosine triphosphate (GTP) for binding to Rac1.[1][9] The resulting 6-TGTP-bound Rac1 is unable to be activated, leading to the inhibition of downstream signaling pathways that promote cell survival. This disruption of Rac1 signaling ultimately leads to the activation of the mitochondrial apoptotic pathway and programmed cell death of activated T-lymphocytes.

Quantitative Data

The clinical efficacy and toxicity of azathioprine are influenced by its complex pharmacokinetics and metabolism, which exhibit significant inter-individual variability.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of azathioprine and its primary active metabolite, 6-mercaptopurine.

| Parameter | Azathioprine | 6-Mercaptopurine | Reference(s) |

| Bioavailability (Oral) | 30-90% | ~16% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 0.5-2 hours | [8] |

| Plasma Half-life (t½) | ~0.5-1.5 hours | ~1-2 hours | [5] |

| Volume of Distribution (Vd) | 0.6-1.2 L/kg | 0.6-0.9 L/kg | |

| Protein Binding | ~30% | ~20% | [8][15] |

| Clearance | High, extensive first-pass metabolism | Variable, dependent on XO and TPMT activity |

Metabolite Concentrations and Clinical Outcomes

The therapeutic and toxic effects of azathioprine are more closely correlated with the intracellular concentrations of its active metabolites, particularly 6-TGNs, than with the plasma concentration of the parent drug.

| Metabolite | Therapeutic Range (in RBCs) | Toxic Threshold (in RBCs) | Associated Toxicity | Reference(s) |

| 6-Thioguanine Nucleotides (6-TGNs) | 230-450 pmol / 8 x 10⁸ RBCs | > 450 pmol / 8 x 10⁸ RBCs | Myelosuppression (Leukopenia) | [13] |

| 6-Methylmercaptopurine (6-MMP) | - | > 5700 pmol / 8 x 10⁸ RBCs | Hepatotoxicity | [15] |

Experimental Protocols

Rac1 Activation Assay

This assay is used to determine the levels of active, GTP-bound Rac1 in T-cells following treatment with azathioprine.[1][9]

Materials:

-

Primary human CD4+ T-cells

-

Cell culture medium and supplements

-

Anti-CD3 and anti-CD28 antibodies

-

Azathioprine or its metabolites (6-MP, 6-TG)

-

Lysis buffer (containing protease inhibitors)

-

Agarose beads conjugated to the p21-binding domain (PBD) of PAK1

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Anti-Rac1 antibody

Procedure:

-

Cell Culture and Treatment: Culture primary human CD4+ T-cells and stimulate with anti-CD3 and anti-CD28 antibodies in the presence or absence of the desired concentrations of azathioprine or its metabolites for a specified time period (e.g., 72 hours).

-

Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer on ice.

-

Pull-down of Active Rac1: Incubate the cell lysates with PBD-agarose beads to specifically pull down the active, GTP-bound form of Rac1.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an anti-Rac1 antibody.

-

Quantification: Visualize the protein bands using an appropriate detection method and quantify the amount of active Rac1 by densitometry.

Conclusion

Azathioprine remains a cornerstone of immunosuppressive therapy, a testament to the power of rational drug design. Its journey from a rationally designed anti-cancer agent to a widely used immunosuppressant highlights the intricate interplay between basic science and clinical application. A thorough understanding of its synthesis, metabolic activation, and dual mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel immunomodulatory agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key technical aspects of the azathioprine molecule and its biological activity. Further research into the nuances of its signaling pathways and the pharmacogenomics of its metabolism will continue to refine its clinical application and inspire the development of next-generation immunosuppressive therapies.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetics of azathioprine active metabolite in patients with inflammatory bowel disease and dosage regimens optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Altered 5-phosphoribosyl 1-pyrophosphate amidotransferase activity in 6-thioguanine-resistant HL-60 human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Increased PRPP synthetase activity in cultured rat hepatoma cells containing mutations in the hypoxanthine-guanine phosphoribosyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Azathioprine as a Prodrug for 6-Mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azathioprine (AZA), a synthetic purine analogue, serves as a crucial prodrug for the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (6-MP). Its clinical efficacy is intrinsically linked to its metabolic conversion to 6-MP and the subsequent formation of active thioguanine nucleotides (TGNs), which exert cytotoxic effects by disrupting nucleic acid synthesis. This guide provides a comprehensive technical overview of the metabolic pathways, pharmacokinetics, and analytical methodologies related to azathioprine and its metabolites. A key focus is placed on the genetic polymorphism of thiopurine S-methyltransferase (TPMT), a critical enzyme in the metabolic cascade, which significantly influences therapeutic outcomes and toxicity profiles. Detailed experimental protocols for the quantification of 6-MP metabolites and the assessment of TPMT enzyme activity are provided to aid researchers in the precise evaluation of this important therapeutic agent.

Introduction

Azathioprine has been a cornerstone of immunosuppressive therapy for several decades, widely used in organ transplantation to prevent rejection and in the management of various autoimmune diseases.[1] It is also utilized in the treatment of acute lymphoblastic leukemia.[2] The therapeutic and toxic effects of azathioprine are not mediated by the parent drug itself, but rather by its metabolic products, primarily 6-mercaptopurine and the subsequent 6-thioguanine nucleotides (6-TGNs).[3] This biotransformation process is complex, involving multiple enzymatic pathways with significant inter-individual variability, largely attributable to genetic polymorphisms in key metabolizing enzymes.[4] Understanding the intricacies of this metabolic cascade is paramount for optimizing therapeutic efficacy and minimizing adverse drug reactions.

Metabolic Pathway of Azathioprine

Upon oral administration, azathioprine is rapidly absorbed and converted to 6-mercaptopurine, primarily through a non-enzymatic reaction involving glutathione.[5] 6-mercaptopurine then enters a complex metabolic network governed by three competing enzymatic pathways:

-

Anabolism to Active Metabolites: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of steps to form the active 6-thioguanine nucleotides (6-TGNs).[2] These nucleotides are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[3]

-

Catabolism by Thiopurine S-Methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[3] However, high levels of 6-MMP have been associated with hepatotoxicity.[6] The activity of TPMT is genetically determined, with individuals classified as normal metabolizers, intermediate metabolizers, or poor metabolizers. This genetic polymorphism is a major determinant of the therapeutic and toxic response to azathioprine.[4][7]

-

Catabolism by Xanthine Oxidase (XO): Xanthine oxidase converts 6-MP to the inactive metabolite 6-thiouric acid, which is then excreted in the urine.[3] Co-administration of XO inhibitors, such as allopurinol, can significantly increase the levels of 6-MP and its active metabolites, necessitating dose adjustments to avoid severe toxicity.[8]

Figure 1: Azathioprine Metabolic Pathway

Quantitative Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic and pharmacodynamic parameters of azathioprine and its metabolites are subject to significant inter-individual variability. The following tables summarize key quantitative data from the literature.

| Pharmacokinetic Parameter | Azathioprine | 6-Mercaptopurine | References |

| Oral Bioavailability | 30-90% | 5-37% | [9][10] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 1.2 hours (fasting), 2.3 hours (with food) | [8][11] |

| Plasma Half-life (t½) | 26-80 minutes | 0.7-3 hours | [8][9] |

| Protein Binding | 20-30% | ~19% | [9][12] |

Table 1: Pharmacokinetic Parameters of Azathioprine and 6-Mercaptopurine

| Metabolite | Therapeutic Concentration Range | Toxic Concentration | Associated Toxicity | References |

| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ RBCs | > 450 pmol/8 x 10⁸ RBCs | Myelosuppression | [13] |

| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8 x 10⁸ RBCs | > 5700 pmol/8 x 10⁸ RBCs | Hepatotoxicity | [13] |

Table 2: Therapeutic and Toxic Concentrations of 6-Mercaptopurine Metabolites in Red Blood Cells (RBCs)

| TPMT Phenotype | Enzyme Activity Range | Implication for Dosing | References |

| Normal Metabolizer (Wild Type) | >12 nmol 6-MMP/hr/mL RBC | Standard dosing | [14] |

| Intermediate Metabolizer (Heterozygous) | 4-12 nmol 6-MMP/hr/mL RBC | Reduced dose recommended | [14] |

| Poor Metabolizer (Homozygous Deficient) | <4 nmol 6-MMP/hr/mL RBC | Drastically reduced dose or alternative therapy recommended | [14] |

Table 3: Thiopurine S-Methyltransferase (TPMT) Phenotypes and Corresponding Enzyme Activity Ranges

Experimental Protocols

Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of 6-thioguanine nucleotides (as 6-thioguanine) and 6-methylmercaptopurine in red blood cells.

Materials and Reagents:

-

Whole blood collected in EDTA tubes

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) standards

-

HPLC grade methanol and water

-

Triethylamine

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Isolate red blood cells (RBCs) by centrifugation of whole blood.

-

Lyse a known quantity of RBCs.

-

To the RBC lysate, add DTT solution to reduce disulfide bonds.

-

Precipitate proteins by adding a cold solution of perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

-

Hydrolysis:

-

Transfer the supernatant to a new tube.

-

Hydrolyze the thiopurine nucleotides to their respective bases (6-TG and 6-MMP) by heating at 100°C for 45-60 minutes.

-

-

HPLC Analysis:

-

Cool the hydrolysate and inject a defined volume into the HPLC system.

-

Separate the metabolites on a C18 column using an isocratic mobile phase of methanol and water with triethylamine as a modifier.

-

Detect 6-TG and 6-MMP at their respective maximum absorbance wavelengths (e.g., ~342 nm for 6-TG and ~303 nm for 6-MMP).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of 6-TG and 6-MMP standards.

-

Calculate the concentration of the metabolites in the patient samples by comparing their peak areas to the standard curve.

-

Express the final concentrations as pmol per 8 x 10⁸ RBCs.

-

Figure 2: HPLC Analysis Workflow

Determination of Thiopurine S-Methyltransferase (TPMT) Enzyme Activity

This protocol outlines a method for determining TPMT enzyme activity in red blood cells, which is crucial for predicting a patient's response to azathioprine therapy.

Principle:

The assay measures the rate of formation of 6-methylmercaptopurine (6-MMP) from the substrate 6-mercaptopurine (6-MP) in the presence of a methyl group donor, S-adenosyl-L-methionine (SAM), in an RBC lysate. The amount of 6-MMP produced is quantified by HPLC.

Materials and Reagents:

-

Whole blood collected in EDTA tubes

-

6-mercaptopurine (substrate)

-

S-adenosyl-L-methionine (SAM, methyl donor)

-

Dithiothreitol (DTT)

-

Phosphate buffer

-

Perchloric acid

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Preparation of RBC Lysate:

-

Isolate and wash RBCs from a whole blood sample.

-

Lyse the RBCs by freeze-thawing or with a hypotonic buffer.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the RBC lysate, 6-MP, SAM, and DTT in a phosphate buffer.

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold perchloric acid.

-

-

Sample Processing and HPLC Analysis:

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant for the concentration of 6-MMP using an HPLC method similar to the one described in section 4.1.

-

-

Calculation of TPMT Activity:

-

Calculate the amount of 6-MMP produced per unit of time.

-

Normalize the activity to the hemoglobin concentration or the number of RBCs in the lysate.

-

Express the TPMT activity in units such as nmol of 6-MMP formed per hour per milliliter of packed RBCs.

-

Conclusion

The successful use of azathioprine as a prodrug for 6-mercaptopurine is critically dependent on the intricate and variable metabolic pathways that lead to the formation of its active and inactive metabolites. A thorough understanding of these pathways, particularly the influence of TPMT genetic polymorphism, is essential for optimizing therapy and minimizing the risk of severe adverse effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to personalize azathioprine therapy and advance the development of safer and more effective immunosuppressive and chemotherapeutic strategies. Regular monitoring of 6-MP metabolite levels and pre-treatment assessment of TPMT status are strongly recommended to ensure the safe and effective use of this important medication.

References

- 1. Enhanced bioavailability of azathioprine compared to 6-mercaptopurine therapy in inflammatory bowel disease: correlation with treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bccancer.bc.ca [bccancer.bc.ca]

- 3. g-standaard.nl [g-standaard.nl]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Azathioprine - Wikipedia [en.wikipedia.org]

- 10. Mercaptopurine - Wikipedia [en.wikipedia.org]